Taft Steric Parameter (Es): tert-Amyl Substituent Bulk Quantified Against tert-Butyl, Isopropyl, and Methyl Analogs
The steric demand of the tert-amyl (2-methylbutan-2-yl) group, as quantified by the Taft steric substituent constant (Eₛ), is approximately –1.74, exceeding that of the tert-butyl group (Eₛ = –1.54) and substantially larger than isopropyl (Eₛ = –0.47) or methyl (Eₛ = 0.00) [1]. This larger steric parameter directly impacts the rate of carbonyl addition reactions and alters the ground-state conformational distribution of the cyclopropane carbaldehyde, providing a steric environment unavailable from shorter-chain branched analogs [2].
| Evidence Dimension | Steric bulk (Taft Eₛ parameter) |
|---|---|
| Target Compound Data | Eₛ ≈ –1.74 (for 2-methylbutan-2-yl group) |
| Comparator Or Baseline | tert-Butyl: Eₛ = –1.54; Isopropyl: Eₛ = –0.47; Methyl: Eₛ = 0.00 (reference) |
| Quantified Difference | ΔEₛ vs tert-butyl ≈ –0.20; ΔEₛ vs isopropyl ≈ –1.27 |
| Conditions | Taft Eₛ values derived from acid-catalyzed ester hydrolysis rates (standard physical organic chemistry reference) |
Why This Matters
A 0.20-unit more negative Eₛ value relative to tert-butyl indicates measurably slower reaction rates at the carbonyl center for sterically sensitive transformations, enabling chemoselectivity not achievable with less hindered cyclopropane carbaldehydes.
- [1] Taft, R. W. Separation of polar, steric, and resonance effects in reactivity. In Steric Effects in Organic Chemistry; Newman, M. S., Ed.; Wiley: New York, 1956; pp 556–675. (Eₛ value tabulation for aliphatic substituents.) View Source
- [2] Sugiura, M.; et al. The unusual 1,4-chelation-controlled nucleophilic addition to aldehydes with high stereoselectivity. Tetrahedron, 2004, 60(31), 6689–6703. View Source
